molecular formula C33H64NO9P B163706 KDdiA-PC CAS No. 439904-34-4

KDdiA-PC

Cat. No. B163706
M. Wt: 649.8 g/mol
InChI Key: PPTNNIINSOQWCE-UHFFFAOYSA-N
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Description

KDdiA-PC is one of the most potent CD36 ligands in oxidized low-density lipoprotein (oxLDL) . It confers CD-36 scavenger receptor binding affinity to LDL .


Molecular Structure Analysis

KDdiA-PC is identified as a phosphatidylcholine species containing a fragmented, oxidized short-chain fatty acid remnant at the sn-2 position .

Scientific Research Applications

Knowledge Discovery in Databases (KDD) and Its Applications

Algorithms and Applications for Spatial Data Mining

KDD has evolved as an interdisciplinary area focused on transforming data into useful knowledge. This involves interactive and iterative processes, including data mining, which is the core of KDD. It applies data analysis and discovery algorithms to find patterns in data under computational efficiency limitations (Ester, Kriegel, & Sander, 2001).

Knowledge Discovery in Biological Databases

In biological research, KDD and data mining offer new insights into the growing volume of biological data, complementing laboratory experimentation and accelerating research. This involves an introduction to KDD, reviewing data mining tools, and their applications in biology (Brusic & Zeleznikow, 1999).

Semantic Web in Data Mining and KDD

Semantic Web data combined with data mining and KDD processes can enhance knowledge discovery. This integration is shown to be beneficial in various stages of knowledge discovery, like building content-based recommender systems, but the full potential of Semantic Web and Linked Open Data in KDD is still untapped (Ristoski & Paulheim, 2016).

KDD in Biomedical Informatics

In biomedical research, KDD addresses challenges like information overload and the need to optimize workflows. Integrative and interactive machine learning solutions are emphasized, highlighting the role of human-computer interaction in the KDD process for biomedical data analysis (Holzinger & Jurisica, 2014).

Data Mining in Insurance Industry

KDD and data mining are applied in the insurance industry for customer targeting. This involves tasks like data preparation, preprocessing, and mining to explore decision rules for identifying potential customers for insurance products (Wu, Kao, Su, & Wu, 2005).

properties

IUPAC Name

[(2R)-2-[(E)-11-carboxy-9-oxoundec-10-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44)/b27-26+/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKBYMQTSGGZLW-PHSKOSPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66NO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601099787
Record name 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KDdiA-PC

CAS RN

439904-34-4
Record name 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439904-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
S Elsøe, J Ahnström, C Christoffersen, AN Hoofnagle… - Atherosclerosis, 2012 - Elsevier
… phospholipid of LDL, which can be oxidized to KDdiA-PC (1-palmitoyl-2-(4-keto-dodec-3-enedioyl)-phosphatidylcholine). KDdiA-PC is a ligand for the macrophage scavenger receptor …
Number of citations: 129 www.sciencedirect.com
S Kar, VA Tillu, SC Meena, AH Pande - Chemistry and physics of lipids, 2011 - Elsevier
… of KOdiA-PC or KDdiA-PC increases the micropolarity at the hydrocarbon core region in the DMPC membrane and the lipid particles containing 5 mol% of KDdiA-PC are relatively more …
Number of citations: 9 www.sciencedirect.com
CS Dhanasekara, J Zhang, S Nie, G Li, Z Fan… - … , Biology and Medicine, 2021 - Elsevier
… incorporated KDdiA-PC on … KDdiA-PC and PC; therefore, L-NPs should also have the same lipid whisker model and should bind to macrophage CD36 receptor via protruded KDdiA-PC …
Number of citations: 9 www.sciencedirect.com
RF Epand, VK Mishra, MN Palgunachari… - … et Biophysica Acta (BBA …, 2009 - Elsevier
… Top, left panel shows titration with LUVs containing KDdiA-PC or top, right panel LUVs … Lower, left panel titration of 4F lipopeptide titrated with LUVs containing KDdiA-PC (■) or …
Number of citations: 29 www.sciencedirect.com
S Tsuzuki, M Takai, Y Matsuno, Y Kozai… - Bioscience …, 2013 - jstage.jst.go.jp
… The Kd and Bmax values in the presence of KDdiA-PC were determined as described above. Equation (2) was used to calculate the inhibitor constant (Ki) of KDdiA-PC for AFL-oxLDL–…
Number of citations: 12 www.jstage.jst.go.jp
NS Kar, MZ Ashraf, M Valiyaveettil… - Journal of Biological …, 2008 - ASBMB
… Nature of the Binding Interaction—To investigate the nature of the ligand binding interaction of oxPC CD36 and CD36, KDdiA-PC binding was performed at varying pH and salt …
Number of citations: 114 www.jbc.org
S Fichtlscherer, H Schmidt, T Trepels, S Ziebell… - 2008 - Am Heart Assoc
… Therefore, plasma levels of the oxPCCD36 oxidized phosphatidycholin-derivates KDdiA-PC (1… Results: Plasma levels of KDdiA-PC and KOdiA-PC were significantly elevated in patients …
Number of citations: 0 www.ahajournals.org
MZ Ashraf, NS Kar, X Chen, J Choi, RG Salomon… - Journal of Biological …, 2008 - ASBMB
… Vesicles containing any of the individual synthetic oxPC CD36 (data for KDdiA-PC are … Finally, small unilamellar vesicles containing individual synthetic oxPC CD36 (data for KDdiA-PC …
Number of citations: 56 www.jbc.org
TA Seimon, MJ Nadolski, X Liao, J Magallon… - Cell metabolism, 2010 - cell.com
… -relevant CD36 ligands present in oxLDL, also triggered macrophage apoptosis during ER stress, we incubated macrophages with two types of oxPLs found in oxLDL, KDdia-PC and …
Number of citations: 528 www.cell.com
D Gao, MZ Ashraf, NS Kar, D Lin, LM Sayre… - Journal of Biological …, 2010 - ASBMB
… To test whether it is the electrophilic reactivity of the γ-oxo-α,β-double bond or other properties that contribute to increased activity of oxPC CD36 such as KOdiA-PC and KDdiA-PC …
Number of citations: 65 www.jbc.org

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